molecular formula C10H17NO B1339749 Quincoridine CAS No. 207129-36-0

Quincoridine

Cat. No. B1339749
M. Wt: 167.25 g/mol
InChI Key: GAFZBOMPQVRGKU-DJBFQZMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quincoridine is synthesized from the Cinchona alkaloids, specifically quinine and quinidine . The synthesis involves the cleavage of the C4’-C9 bond in the corresponding Cinchona alkaloids . The enantiomerically pure quiniclidine derivatives, such as quincoridine, are considered as “truncated” alkaloids and have been found to be convenient intermediates for drug syntheses .


Molecular Structure Analysis

The molecular structure of Quincoridine is based on the quinuclidine structural unit, which contains 4 chiral centers and a nitrogen atom . This structure makes the Cinchona alkaloids suitable ligands for a variety of metal-catalyzed processes .


Physical And Chemical Properties Analysis

Quincoridine is a clear oil at room temperature with a boiling point of 267 °C . It should be stored at – 10 °C .

Scientific Research Applications

SN2 Reactions in Organic Synthesis

Quincoridine has been studied for its unique reactions in organic chemistry, particularly SN2 displacements at carbon C9. Researchers found these reactions to be challenging due to structural and conformational factors. This study provides valuable insights into the reactivity of quincoridine, which can be significant for the development of novel synthetic pathways in organic chemistry (Schrake et al., 2000).

Catalyst in Hydrogenation Reactions

Quincoridine derivatives have been utilized as catalysts in the hydrogenation of ketones. The study on these derivatives revealed their high activity and efficiency in catalyzing the hydrogenation process, making them valuable for industrial and pharmaceutical applications (Hedberg et al., 2005).

Synthesis of New Chemical Compounds

Quincoridine has been used in synthesizing new chemical compounds with potential applications in various fields. For instance, the synthesis of hydrogenated and didehydrogenated 1,2-diamines of quincoridine opens up new possibilities in the realm of chemical synthesis (Neda et al., 2002).

Coordination Chemistry and Complex Formation

In coordination chemistry, quincoridine and its derivatives have been used to synthesize PdII and PtII complexes. These complexes have unique structural features and potential applications in catalysis and material science (Fild et al., 2004).

Development of Chiral Ligands and Catalysts

Research has also focused on developing new chiral P,N-bidentate ligands containing a quincoridine fragment. These ligands, coordinated with Rh(I) and Pd(II) atoms, have significant implications in asymmetric synthesis and catalysis (Polosukhin et al., 2000).

Safety And Hazards

Quincoridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9?,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFZBOMPQVRGKU-DJBFQZMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CCC1C[C@@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

CAS RN

207129-36-0
Record name 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quincoridine
Reactant of Route 2
Quincoridine
Reactant of Route 3
Quincoridine
Reactant of Route 4
Quincoridine
Reactant of Route 5
Quincoridine
Reactant of Route 6
Quincoridine

Citations

For This Compound
127
Citations
I Neda, T Kaukorat, AK Fischer - European Journal of Organic …, 2003 - Wiley Online Library
The reaction of N‐methylisatoic anhydride 1 with a series of quincorine (QCI) and quincoridine (QCD) derivatives furnished the corresponding QCI‐ and QCD‐substituted anthranilic …
O Schrake, W Braje, HMR Hoffmann… - Tetrahedron: Asymmetry, 1998 - Elsevier
… We have described four new members of the Quincorine ® and Quincoridine ® family, including 2 and 4. In view of the high synthetic flexibility of alkynes, the scope of these attractive …
J Frackenpohl, WM Braje… - Journal of the Chemical …, 2001 - pubs.rsc.org
Cross-coupling reactions of modified Cinchona alkaloids provide access to a wide variety of novel arylated and dimeric derivatives of quinine and quinidine containing a single and …
Number of citations: 41 0-pubs-rsc-org.brum.beds.ac.uk
S Pellet-Rostaing, C Saluzzo, R Ter Halle… - Tetrahedron …, 2001 - Elsevier
New β-aminoalkylphosphines with a stereogenic nitrogen center have been synthesized from quincorine and quincoridine. Nickel catalysts were studied for their enantioselectivity in …
HMR Hoffmann, O Schrake - Tetrahedron: Asymmetry, 1998 - Elsevier
… Acylation and O-sulfonylation of Quincorine ® and Quincoridine ® . Efficient intramolecular catalysis … A convenient preparation of enantiopure O-acyl and O-sulfonyl …
M Fild, C Thöne, S Tötös - European Journal of Inorganic …, 2004 - Wiley Online Library
A series of Pd II ‐quincorine and ‐quincoridine complexes in which the ligands are coordinated through N,O‐donor atoms have been synthesised, and their structural features …
O Schrake, MH Franz, R Wartchow, HMR Hoffmann - Tetrahedron, 2000 - Elsevier
S N 2 reactions at carbon C9 of Quincorine (QCI) and Quincoridine (QCD) were investigated and found to be difficult, due to the special structural (‘β-amino effect’) and conformational …
AI Polosukhin, KN Gavrilov, OG Bondarev… - Journal of …, 2000 - Elsevier
New chiral P,N-bidentate ligands containing a quincoridine fragment with a configuration-stable N-donating center were obtained. Coordination of the ligands to Rh(I) and Pd(II) atoms …
I Neda, T Kaukorat, C Hrib - Tetrahedron: Asymmetry, 2002 - Elsevier
Four new members of the family of 1,2-diamines of quincorine and quincoridine have been synthesized, being hydrogenated and didehydrogenated at the C10–C11 fragment. The …
O Schrake, VS Rahn, J Frackenpohl, WM Braje… - Organic …, 1999 - ACS Publications
Oxidation of Quincorine (QCI) and Quincoridine (QCD) has been investigated, giving bicyclic α-amino acids and dicarboxylic acid derivatives, which are epimerically and also …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.